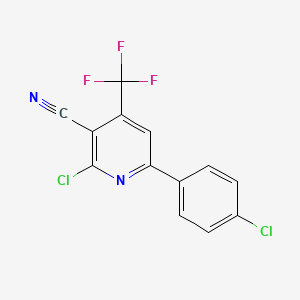
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H5Cl2F3N2 and its molecular weight is 317.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H7Cl2F3N2
- Molecular Weight : 305.1 g/mol
The presence of multiple halogen substituents (chlorine and trifluoromethyl) suggests potential interactions with biological molecules, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of its notable effects:
Antimicrobial Activity
Recent studies have evaluated the compound's efficacy against various microbial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several bacteria:
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
The compound has also been tested for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.0 |
| MCF-7 (Breast) | 8.0 |
| HeLa (Cervical) | 7.5 |
These findings suggest that the compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors critical for bacterial growth and cancer cell survival. The electron-withdrawing properties of the trifluoromethyl group may enhance its reactivity towards nucleophiles involved in these biological processes.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting the importance of halogen substitution in enhancing biological activity. The study found that compounds with both chlorinated and trifluoromethyl groups exhibited improved potency against selected microbial strains compared to their non-halogenated analogs .
Another investigation focused on the anticancer potential of pyridine derivatives, where it was reported that the presence of halogen substituents significantly affected the cytotoxicity profiles against various cancer cell lines . The study concluded that optimizing substituent positions could lead to more effective therapeutic agents.
Propiedades
IUPAC Name |
2-chloro-6-(4-chlorophenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2/c14-8-3-1-7(2-4-8)11-5-10(13(16,17)18)9(6-19)12(15)20-11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGVUNHWRSXXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














